5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are commonly employed .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylquinoline-4-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-6-methylquinoline-4-carboxylic acid: Lacks the cyclopropyl group at the 2nd position.
5-Bromo-2-cyclopropylquinoline-4-carboxylic acid: Lacks the methyl group at the 6th position.
Uniqueness
5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H12BrNO2 |
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Molecular Weight |
306.15 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12BrNO2/c1-7-2-5-10-12(13(7)15)9(14(17)18)6-11(16-10)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,17,18) |
InChI Key |
LSUQERZPJQONTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3CC3)Br |
Origin of Product |
United States |
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